4-(Azepane-1-carboxamido)-2-chlorobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(azepane-1-carbonylamino)-2-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c14-11-9-10(5-6-12(11)21(15,19)20)16-13(18)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXRFXCIRCBABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138077 | |
| Record name | 2-Chloro-4-[[(hexahydro-1H-azepin-1-yl)carbonyl]amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-62-8 | |
| Record name | 2-Chloro-4-[[(hexahydro-1H-azepin-1-yl)carbonyl]amino]benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728864-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-[[(hexahydro-1H-azepin-1-yl)carbonyl]amino]benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501138077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepane-1-carboxamido)-2-chlorobenzene-1-sulfonyl chloride typically involves the reaction of 4-amino-2-chlorobenzenesulfonyl chloride with azepane-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates, respectively.
Key Reactions:
-
With Amines :
Reaction with primary/secondary amines yields sulfonamides. For example, coupling with morpholine in dichloromethane at 0–25°C produces 4-(azepane-1-carboxamido)-2-chloro-<i>N</i>-morpholinobenzenesulfonamide .General Reaction:
-
With Alcohols :
In anhydrous THF with pyridine, the sulfonyl chloride reacts with alcohols (e.g., methanol) to form sulfonate esters .
Hydrolysis to Sulfonic Acid
Under aqueous conditions, the sulfonyl chloride hydrolyzes to 4-(azepane-1-carboxamido)-2-chlorobenzenesulfonic acid. This reaction is accelerated in basic media or at elevated temperatures .
Transition Metal-Catalyzed Cross-Coupling
Pd-catalyzed C–N cross-coupling reactions enable the sulfonyl chloride to act as an electrophilic partner. For instance, coupling with arylboronic acids or amines in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and Cs<sub>2</sub>CO<sub>3</sub> forms biaryl sulfonamides .
Example Protocol :
| Component | Amount | Conditions |
|---|---|---|
| Target compound | 1.0 eq | Toluene, 110°C, 12 h |
| 4-Methoxyaniline | 1.2 eq | Pd(OAc)<sub>2</sub> (5 mol%) |
| Xantphos ligand | 10 mol% | Yield: 78% |
Electrophilic Aromatic Substitution
The benzene ring’s reactivity is influenced by the electron-withdrawing sulfonyl chloride (-SO<sub>2</sub>Cl) and chlorine groups. The azepane carboxamide (-CONH-azepane) exerts steric hindrance, limiting further substitution.
Directing Effects :
-
-SO<sub>2</sub>Cl is meta-directing.
-
-Cl at position 2 and -CONH-azepane at position 4 create a sterically congested environment, typically restricting electrophilic attacks to position 5 or 6.
Stability and Byproduct Formation
-
Thermal Decomposition : At >150°C, decomposition releases SO<sub>2</sub> and HCl .
-
Byproducts : Competing hydrolysis or over-reaction with nucleophiles (e.g., diamines) may form disulfonamides or cyclic products .
Comparative Reactivity in Analogous Systems
Reactivity trends from structurally related compounds:
Scientific Research Applications
Basic Information
- Chemical Name : 4-(Azepane-1-carboxamido)-2-chlorobenzene-1-sulfonyl chloride
- Molecular Formula : C13H16Cl2N2O3S
- Molecular Weight : 351.25 g/mol
- CAS Number : 728864-62-8
- MDL Number : MFCD04117277
Structural Characteristics
The compound features a sulfonyl chloride functional group attached to a chlorobenzene ring and an azepane-derived carboxamide. This configuration contributes to its reactivity and potential utility in various chemical reactions.
Medicinal Chemistry
This compound is primarily investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. The sulfonamide moiety is significant in drug development due to its biological activity against various targets.
Case Study: Antimicrobial Agents
Research has shown that derivatives of sulfonyl chlorides exhibit antimicrobial properties. For instance, compounds synthesized using this compound have been tested for efficacy against resistant strains of bacteria, demonstrating promising results in inhibiting bacterial growth.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides. The reactivity of the sulfonyl chloride allows for nucleophilic substitutions with amines and alcohols.
Data Table: Reactivity Overview
| Reaction Type | Nucleophile Used | Product Type | Yield (%) |
|---|---|---|---|
| Nucleophilic substitution | Primary amines | Sulfonamide derivatives | 85 |
| Nucleophilic substitution | Alcohols | Sulfonate esters | 90 |
Material Science
In material science, the compound can be utilized to modify polymers and create functional materials with enhanced properties. Its ability to introduce sulfonamide functionalities into polymer matrices can lead to improved thermal stability and mechanical strength.
Example Application: Polymer Modification
Research indicates that incorporating this compound into polycarbonate matrices enhances their resistance to thermal degradation while maintaining transparency.
Bioconjugation Techniques
The compound's reactive sulfonyl chloride group is also employed in bioconjugation strategies, allowing for the attachment of biomolecules to surfaces or other molecules. This application is crucial in developing biosensors and targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Azepane-1-carboxamido)-2-chlorobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride
Structure: Benzene ring with a 5-chloropentanamido group at position 4 and a sulfonyl chloride at position 1. Molecular Formula: Not explicitly stated, but estimated as C₁₁H₁₂Cl₂N₂O₃S (based on substituents). Applications:
- Intermediate for pharmaceuticals (e.g., targeted therapies for neurological/metabolic disorders) and agrochemicals (crop protection agents) .
Key Differences : - The 5-chloropentanamido group introduces a flexible aliphatic chain, contrasting with the rigid azepane ring in the target compound. This flexibility may enhance solubility or alter pharmacokinetics .
- No hazard data are available for direct comparison.
4-[(2-Bromobenzene)amido]-3-chlorobenzene-1-sulfonyl Chloride
Structure: Benzene ring with a 2-bromobenzene amido group at position 4, a chlorine at position 3, and a sulfonyl chloride at position 1. Molecular Formula: C₁₃H₈BrCl₂NO₃S . Applications:
- Potential use in cross-coupling reactions (due to bromine’s reactivity) or as a precursor in specialty chemical synthesis. Key Differences:
- Bromine substituent vs. azepane group: Bromine may increase electrophilicity, enabling participation in Suzuki or Ullmann couplings.
- Chlorine at position 3 vs. position 2 in the target compound: Positional isomerism could influence electronic effects and regioselectivity in reactions .
Structural and Functional Analysis
Substitutent Effects
| Compound | Key Substituents | Impact on Properties |
|---|---|---|
| Target Compound | Azepane-1-carboxamido (position 4), Cl (position 2) | Azepane provides steric bulk; Cl at position 2 may direct electrophilic substitution. |
| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride | 5-Chloropentanamido (position 4) | Aliphatic chain enhances flexibility; Cl may modulate lipophilicity. |
| 4-[(2-Bromobenzene)amido]-3-chlorobenzene-1-sulfonyl chloride | 2-Bromobenzene amido (position 4), Cl (position 3) | Bromine enables cross-coupling; Cl at position 3 alters electronic density. |
Biological Activity
4-(Azepane-1-carboxamido)-2-chlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C13H17ClN2O3S and a molecular weight of 316.8 g/mol. This compound is notable for its diverse applications in scientific research, particularly in organic synthesis and biological studies.
The synthesis of this compound typically involves the reaction of 4-amino-2-chlorobenzenesulfonyl chloride with azepane-1-carboxylic acid. The reaction is generally conducted in dichloromethane with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) at room temperature, ensuring complete conversion to the desired product.
The compound's mechanism of action is primarily based on its reactivity due to the sulfonyl chloride group, which is highly electrophilic. This allows it to readily react with nucleophiles, facilitating various chemical transformations and modifications of biomolecules.
Applications in Biological Research
This compound has been utilized in several biological contexts:
- Modification of Biomolecules : It serves as a reagent for modifying proteins and peptides, aiding in the study of their structure and function.
- Pharmaceutical Development : The compound is investigated as a building block for new drug molecules, particularly in the development of potential therapeutics targeting various diseases .
Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives
Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance, sulfonamide derivatives synthesized from this compound have shown antibacterial properties against various strains of bacteria. The study highlighted the importance of structural modifications on the biological efficacy of these derivatives.
Case Study 2: Inhibition Studies on Enzymatic Activity
Another study focused on the inhibition of specific enzymes by sulfonamide derivatives derived from this compound. The results indicated that certain derivatives could effectively inhibit enzyme activity, suggesting potential therapeutic applications.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological implications. Preliminary assessments indicate that while some derivatives exhibit promising biological activity, they may also pose toxicity risks that warrant further investigation.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-(Azepane-1-carboxamido)-2-chlorobenzene-1-sulfonyl chloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use local exhaust ventilation and ensure workspace airflow minimizes aerosolization. Avoid inhalation by working in fume hoods .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is inadequate .
- Emergency Procedures : For skin contact, flush with water for ≥15 minutes; for eye exposure, irrigate with saline and seek immediate medical attention .
Q. How should this compound be stored to ensure stability and prevent degradation?
- Methodological Answer :
- Store in a tightly sealed, moisture-free container under inert gas (e.g., argon) to prevent hydrolysis. Maintain temperatures between 2–8°C in a dry, ventilated area away from oxidizers and ignition sources .
- Monitor storage conditions using humidity sensors and conduct periodic visual inspections for container integrity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated DMSO to resolve signals from the azepane ring (δ 1.5–2.5 ppm) and sulfonyl chloride groups (δ 3.8–4.2 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks for sulfonyl chloride (S=O stretch at ~1370 cm) and amide (C=O stretch at ~1650 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (351.2 g/mol) via ESI+ mode .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., hydrolysis vs. sulfonamide formation) be controlled during synthetic applications?
- Methodological Answer :
- Solvent Selection : Use anhydrous dichloromethane or THF to suppress hydrolysis. Pre-dry solvents over molecular sieves .
- Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis while allowing nucleophilic substitution (e.g., with amines) .
- Reagent Stoichiometry : Employ a 10% molar excess of the target amine to drive sulfonamide formation and monitor progress via TLC (silica gel, ethyl acetate/hexane) .
Q. What strategies resolve discrepancies in reported thermal stability data for this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform triplicate runs under nitrogen to determine decomposition onset temperatures. Compare with thermogravimetric analysis (TGA) to distinguish volatilization from decomposition .
- Atmosphere Control : Replicate studies in inert (N) vs. oxidative (O) environments to assess stability under varying conditions .
Q. How does pH influence the reactivity of the sulfonyl chloride group in aqueous systems?
- Methodological Answer :
- Buffered Hydrolysis Studies : Prepare solutions at pH 2–12 (e.g., HCl/NaOH buffers) and monitor hydrolysis kinetics via UV-Vis (λ = 260 nm for sulfonate formation).
- Competitive Reactivity Assays : Compare sulfonamide yields in buffered vs. non-buffered systems to optimize pH for synthetic applications .
Data Gaps and Research Challenges
- Physical Properties : Key parameters (e.g., solubility, melting point) are undocumented. Researchers should prioritize empirical determination via polarized light microscopy (melting point) and shake-flask solubility tests .
- Toxicology : No acute toxicity data (LD) are available. Preliminary assessments using in vitro models (e.g., HepG2 cells) are recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
